N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Description
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a methanesulfonyl-substituted benzamide moiety. Its structure includes a dihydrobenzothiazole ring system with ethoxy and methyl substituents, coupled with a sulfonylbenzamide group.
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-14-6-5-7-15-16(14)20(2)18(25-15)19-17(21)12-8-10-13(11-9-12)26(3,22)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDRZCNPJEINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Introduction of the Ethoxy and Methyl Groups: The next step involves the introduction of the ethoxy and methyl groups at the 4 and 3 positions, respectively. This can be achieved through alkylation reactions using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with an appropriate reagent such as a Wittig reagent or a similar ylide-forming compound.
Attachment of the Methanesulfonylbenzamide Group: The final step involves the attachment of the methanesulfonylbenzamide group. This can be achieved through a coupling reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the benzothiazole core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, enzyme activity, and gene expression. It has been shown to modulate various signaling pathways, making it a valuable tool for studying cellular mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups make it a versatile building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with various enzymes, receptors, and proteins involved in cellular signaling pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and protein-protein interactions.
Pathways Involved: The compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with 1,2,4-triazole derivatives (e.g., compounds [7–9] from ) and dihydrothiazole-based benzamides (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide in ). Key structural differences include:
- The methanesulfonyl group enhances electrophilicity compared to methylbenzamide .
- Steric Considerations : The phenyl groups in ’s compound introduce greater steric bulk compared to the smaller methyl and ethoxy substituents in the target compound.
Spectral Characterization
- The absence of νC=O in triazole derivatives () confirms cyclization, whereas the target compound retains an amide carbonyl.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
